molecular formula C25H22N2O4 B15027973 quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B15027973
M. Wt: 414.5 g/mol
InChI Key: YZXDBRYBAXEBSZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a quinoline moiety, a benzoate ester, and an isoindoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of quinolin-8-ol with 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as tyrosine kinases. The quinoline moiety binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to the combination of the quinoline and isoindoline moieties, which confer specific biological activities and synthetic versatility. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

quinolin-8-yl 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C25H22N2O4/c1-15-10-11-19-20(13-15)24(29)27(23(19)28)18-8-2-6-17(14-18)25(30)31-21-9-3-5-16-7-4-12-26-22(16)21/h2-9,12,14-15,19-20H,10-11,13H2,1H3

InChI Key

YZXDBRYBAXEBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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